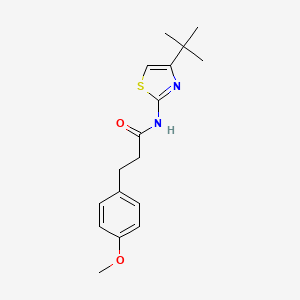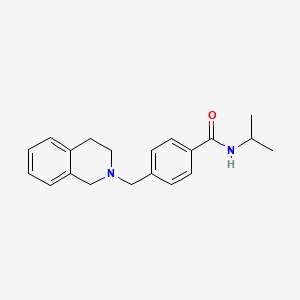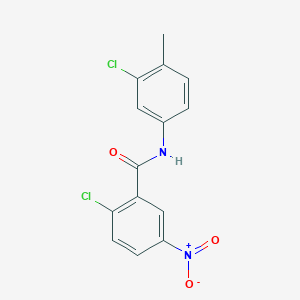![molecular formula C15H12BrClN2O3 B5865262 4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have antioxidant properties and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its ability to inhibit certain enzymes or proteins, which can be useful in studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the results of the experiments.
Future Directions
There are several future directions for research on 4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its interactions with proteins and enzymes in more detail. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, more research is needed to determine the safety and potential toxicity of this compound.
Synthesis Methods
4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with 2-chlorophenol to form 4-bromo-2-(2-chlorophenoxy)aniline. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 4-bromo-N-(2-chlorophenoxyacetyl)-2-chloroaniline. Finally, this compound is reacted with ammonium carbonate to form this compound.
Scientific Research Applications
4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, this compound has been studied for its effects on various biological systems such as the immune system, nervous system, and cardiovascular system. In biochemistry, this compound has been studied for its interactions with proteins, enzymes, and other biomolecules.
properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-11-7-5-10(6-8-11)15(18)19-22-14(20)9-21-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKGQVRJNVQDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)



![N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5865234.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5865252.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)